molecular formula C7H14ClN3 B13474351 [(1,5-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride

[(1,5-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13474351
M. Wt: 175.66 g/mol
InChI Key: AFMGBZCSRHDSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring substituted with methyl groups and an amine group, making it a valuable intermediate in the synthesis of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines. This process is usually carried out under reflux conditions in acetonitrile . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the development of biologically active molecules.

    Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H14ClN3

Molecular Weight

175.66 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-6-4-7(5-8-2)9-10(6)3;/h4,8H,5H2,1-3H3;1H

InChI Key

AFMGBZCSRHDSEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)CNC.Cl

Origin of Product

United States

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